N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
- N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-chlorobenzenesulfonamide
Uniqueness
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2S/c1-15-6-4-7-18(10-15)13-30-14-28-23-21(30)11-16(2)17(3)22(23)29-33(31,32)20-9-5-8-19(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRIPCDUZZQSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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